4-diazo-3-phenyl-1H-pyrazol-5-one
Description
4-Diazo-3-phenyl-1H-pyrazol-5-one is a heterocyclic compound featuring a pyrazolone core substituted with a phenyl group at position 3 and a diazo (-N=N-) functional group at position 2. The diazo moiety confers unique reactivity, making it valuable in synthetic chemistry, particularly in the preparation of azo dyes, coordination complexes, and photoactive materials. Pyrazolone derivatives are widely studied for their pharmacological activities, including anti-inflammatory and antimicrobial properties .
Properties
IUPAC Name |
4-diazo-3-phenyl-1H-pyrazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O/c10-11-8-7(12-13-9(8)14)6-4-2-1-3-5-6/h1-5H,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFABPXVWPLQVJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C2=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84752-10-3 | |
| Record name | NSC139185 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139185 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-diazo-3-phenyl-1H-pyrazol-5-one typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by diazotization using sodium nitrite and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-diazo-3-phenyl-1H-pyrazol-5-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, cyanides, and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, amines, and various oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-diazo-3-phenyl-1H-pyrazol-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-diazo-3-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets. The diazonium group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazolone Derivatives
Electronic and Conformational Differences
- Diazo vs. Diazenyl Groups : The diazo group (-N=N-) in this compound differs from diazenyl (-N=N-Ar) groups () in electronic delocalization. The trifluoromethyl-diazenyl derivative () exhibits electron-withdrawing effects, enhancing stability and altering UV-Vis absorption .
- Substituent Effects : The 4-chlorophenyl substituent in induces a dihedral angle of 18.23° with the pyrazolone ring, reducing conjugation compared to the phenyl group (8.35° angle). This steric effect influences crystal packing via weak C-H⋯O and C-H⋯π interactions .
Research Findings and Data Analysis
Table 2: Comparative Physical and Crystallographic Data
Key Observations:
Thermal Stability: Trifluoromethyl-diazenyl derivatives () exhibit higher thermal stability than non-fluorinated analogs due to the electron-withdrawing CF₃ group .
Crystal Packing : Chlorophenyl-substituted pyrazolones () form layered structures via weak interactions, whereas bulkier substituents (e.g., diphenyl groups in ) lead to distorted packing with larger dihedral angles .
Synthetic Routes : Most pyrazolones are synthesized via condensation reactions (e.g., uses Jensen’s method), while diazo derivatives require diazotization under acidic conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
